1-(1-Methyl-1H-indol-7-yl)ethan-1-amine

Lipophilicity Physicochemical Property Indole Derivative

1-(1-Methyl-1H-indol-7-yl)ethan-1-amine (CAS 1196734-08-3) is a synthetic indole derivative categorized as a 7‑substituted aminoalkylindole, bearing a primary amine on a branched ethyl chain at the indole 7‑position and a methyl group on the indole nitrogen. The compound has a molecular formula C₁₁H₁₄N₂, a molecular weight of 174.24 g·mol⁻¹, a computed XLogP3 of 1.3, one hydrogen‑bond donor, one hydrogen‑bond acceptor, one rotatable bond, and a topological polar surface area (TPSA) of 31 Ų.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
Cat. No. B12084926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-indol-7-yl)ethan-1-amine
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1N(C=C2)C)N
InChIInChI=1S/C11H14N2/c1-8(12)10-5-3-4-9-6-7-13(2)11(9)10/h3-8H,12H2,1-2H3
InChIKeyCUKRFAWEICOKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-indol-7-yl)ethan-1-amine: Structural Identity and Physicochemical Profile for Research Procurement


1-(1-Methyl-1H-indol-7-yl)ethan-1-amine (CAS 1196734-08-3) is a synthetic indole derivative categorized as a 7‑substituted aminoalkylindole, bearing a primary amine on a branched ethyl chain at the indole 7‑position and a methyl group on the indole nitrogen [1]. The compound has a molecular formula C₁₁H₁₄N₂, a molecular weight of 174.24 g·mol⁻¹, a computed XLogP3 of 1.3, one hydrogen‑bond donor, one hydrogen‑bond acceptor, one rotatable bond, and a topological polar surface area (TPSA) of 31 Ų [1]. These physicochemical descriptors differentiate it from closely related indole‑ethylamine analogs and influence its suitability as a scaffold in medicinal chemistry and chemical biology research.

Why 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine Cannot Be Replaced by Generic Indole‑Ethylamine Analogs


In‑class indole‑ethylamine compounds display substantial variation in their computed physicochemical properties that directly affect drug‑likeness parameters such as membrane permeability, solubility, and metabolic liability. Simple substitution changes—removal of the indole N‑methyl group or migration of the amine chain to the 3‑position—alter hydrogen‑bond donor count, lipophilicity, and TPSA by magnitudes that can shift a compound across critical thresholds for CNS penetration or oral bioavailability [1][2]. Consequently, researchers who substitute the title compound with a generic analog risk obtaining divergent pharmacokinetic and pharmacodynamic profiles, compromising reproducibility and structure‑activity relationship (SAR) interpretation. The quantitative evidence below demonstrates that the title compound occupies a distinct physicochemical space that generic alternatives cannot replicate.

Quantitative Differentiation of 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine versus Closest Analogs: Evidence for Informed Selection


Lipophilicity Reduction by Indole N‑Methylation Versus the Des‑Methyl Analog

1-(1-Methyl-1H-indol-7-yl)ethan-1-amine exhibits a computed XLogP3 of 1.3, which is 0.2 log units lower than that of its closest des‑methyl analog, 1-(1H-indol-7-yl)ethan-1-amine (XLogP3 = 1.5) [1][2]. The difference arises from the electron‑donating effect of the N‑methyl group, which modestly increases polarity. Although both values fall within the typical range for orally bioavailable compounds, the lower lipophilicity of the title compound may translate into reduced non‑specific protein binding and improved aqueous solubility in biochemical assay conditions.

Lipophilicity Physicochemical Property Indole Derivative

Hydrogen‑Bond Donor Count Advantage Over the Des‑Methyl Analog

The title compound possesses only one hydrogen‑bond donor (HBD) atom—the primary amine—whereas the des‑methyl analog 1-(1H-indol-7-yl)ethan-1-amine has two HBDs (the amine plus the indole NH) [1][2]. According to Lipinski's Rule of Five and subsequent empirical analyses, a lower HBD count correlates with improved passive membrane permeability and oral absorption. The one‑donor reduction represents a meaningful structural advantage for projects targeting intracellular or CNS‑localized targets where membrane crossing is rate‑limiting.

Hydrogen Bonding Drug‑likeness Indole Scaffold

Topological Polar Surface Area Reduction Relative to Des‑Methyl and Tryptamine Analogs

The topological polar surface area (TPSA) of 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine is 31 Ų, which is 10.8 Ų lower than that of the des‑methyl analog 1-(1H-indol-7-yl)ethan-1-amine (41.8 Ų) and identical to the value for tryptamine (41.8 Ų) [1][2][3]. TPSA values below 60–70 Ų are generally associated with favorable passive blood‑brain barrier penetration. While both the title compound and comparators fall within the permissive range, the significantly reduced TPSA of the N‑methylated compound suggests a higher maximal potential for brain exposure, which is a critical selection criterion in CNS drug discovery programs.

Polar Surface Area Blood‑Brain Barrier Physicochemical Property

Reduced Conformational Flexibility Versus the Positional Isomer 2-(1-Methyl-1H-indol-7-yl)ethan-1-amine

1-(1-Methyl-1H-indol-7-yl)ethan-1-amine contains only 1 rotatable bond, in contrast to 2 rotatable bonds for its positional isomer 2-(1-methyl-1H-indol-7-yl)ethan-1-amine [1][2]. The reduced conformational freedom limits the number of low‑energy conformers available for target binding, which can lower the entropic penalty upon complex formation and potentially enhance binding affinity. In fragment‑based drug design, rigid fragments are often preferred because they provide more interpretable SAR and higher ligand efficiency.

Conformational Analysis Rotatable Bonds Structure‑Activity Relationship

Enantiomerically Pure Forms Enable Stereochemical Control Unavailable with Racemic Analogs

The target compound contains a chiral center at the α‑carbon of the ethylamine side chain. Three distinct species are registered: the racemate (CAS 1196734-08-3), the (1S)-enantiomer (CAS 2227903-44-6), and the (1R)-enantiomer (CAS 2227817-69-6) [1][2]. In contrast, the des‑methyl analog 1-(1H-indol-7-yl)ethan-1-amine is predominantly available as a racemate without separately cataloged enantiomeric forms in major compound databases [3]. The availability of defined enantiomers permits absolute stereochemical assignment in SAR studies and enables enantioselective synthetic routes that are impossible with racemic mixtures.

Chirality Enantiomeric Purity Asymmetric Synthesis

Optimal Deployment Scenarios for 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine Based on Quantitative Differentiation


CNS Lead‑Like Library Design for Blood‑Brain Barrier Penetration

The combination of reduced TPSA (31 Ų vs. 41.8 Ų for tryptamine) and a single hydrogen‑bond donor makes this compound an attractive scaffold for CNS‑oriented compound collections. Fragment‑based screening libraries that prioritize low TPSA and HBD count can leverage this compound to bias hits toward brain‑penetrant chemical space [1][2].

Enantioselective Synthesis and Chiral Probe Development

The commercial availability of the (1S) and (1R) enantiomers as discrete chemical entities enables their use as chiral building blocks in asymmetric synthesis or as stereochemical probes to elucidate the stereospecificity of biological targets. This capability is not available with the des‑methyl analog, which is reticulated only as a racemate [3].

Physicochemical SAR Studies of Indole N‑Methylation Effects

The quantifiable differences in XLogP3 (Δ –0.2 vs. des‑methyl analog), HBD count (1 vs. 2), and TPSA (Δ –10.8 Ų) provide a controlled system for investigating the impact of indole N‑methylation on in vitro ADME properties such as microsomal stability, Caco‑2 permeability, and plasma protein binding [1][2].

Fragment Growth Campaigns Requiring Conformational Restriction

With only one rotatable bond—one fewer than the positional isomer 2-(1-methyl-1H-indol-7-yl)ethan-1-amine—this compound provides a more rigid starting point for fragment elaboration. The constrained geometry simplifies conformational analysis in co‑crystal structures and can improve ligand efficiency indices during hit‑to‑lead optimization [4].

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